2,2'-((4-(4,6-Dichloropyrimidin-2-yl)phenyl)azanediyl)diethanol
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Overview
Description
2,2’-((4-(4,6-Dichloropyrimidin-2-yl)phenyl)azanediyl)diethanol is a chemical compound that features a pyrimidine ring substituted with dichloro groups and a phenyl ring connected via an azanediyl linkage to two ethanol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((4-(4,6-Dichloropyrimidin-2-yl)phenyl)azanediyl)diethanol typically involves the reaction of 4,6-dichloropyrimidine with a phenyl derivative under specific conditions. One common method involves the use of Suzuki-Miyaura cross-coupling reactions, where 4,6-dichloropyrimidine is reacted with phenylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include solvents like ethanol and temperatures around 100°C.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cross-coupling reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-((4-(4,6-Dichloropyrimidin-2-yl)phenyl)azanediyl)diethanol undergoes various chemical reactions, including:
Substitution Reactions: The dichloro groups on the pyrimidine ring can be substituted with different nucleophiles, such as amines or thiols.
Oxidation and Reduction: The ethanol groups can undergo oxidation to form aldehydes or carboxylic acids, and reduction reactions can convert them to primary alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiolates in polar solvents (e.g., DMF) at elevated temperatures.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary alcohols.
Scientific Research Applications
2,2’-((4-(4,6-Dichloropyrimidin-2-yl)phenyl)azanediyl)diethanol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including antiviral and anticancer agents.
Materials Science: Used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Mechanism of Action
The mechanism of action of 2,2’-((4-(4,6-Dichloropyrimidin-2-yl)phenyl)azanediyl)diethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The dichloro groups on the pyrimidine ring can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the ethanol groups can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloropyrimidine: A precursor in the synthesis of various pyrimidine derivatives.
2,4-Dichloropyrimidine: Another dichloropyrimidine derivative with similar reactivity but different substitution patterns.
(2,6-Dichloropyrimidin-4-yl)methanol: A related compound with a methanol group instead of ethanol.
Uniqueness
2,2’-((4-(4,6-Dichloropyrimidin-2-yl)phenyl)azanediyl)diethanol is unique due to its dual ethanol groups, which provide additional functionalization sites and enhance its solubility. This makes it a versatile intermediate for the synthesis of more complex molecules and materials .
Properties
CAS No. |
89508-38-3 |
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Molecular Formula |
C14H15Cl2N3O2 |
Molecular Weight |
328.2 g/mol |
IUPAC Name |
2-[4-(4,6-dichloropyrimidin-2-yl)-N-(2-hydroxyethyl)anilino]ethanol |
InChI |
InChI=1S/C14H15Cl2N3O2/c15-12-9-13(16)18-14(17-12)10-1-3-11(4-2-10)19(5-7-20)6-8-21/h1-4,9,20-21H,5-8H2 |
InChI Key |
SOPXGPQPIHWOIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CC(=N2)Cl)Cl)N(CCO)CCO |
Origin of Product |
United States |
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